N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
Description
Historical Context and Discovery of Pyrazole-Based Compounds
The pyrazole scaffold was first synthesized in 1883 by German chemist Ludwig Knorr, who explored its potential as a synthetic analog to natural alkaloids. Early applications focused on antipyretic and analgesic agents, exemplified by phenazone (antipyrine), the first synthetic pyrazole drug patented in 1883. This breakthrough marked the beginning of pyrazole’s integration into medicinal chemistry, with subsequent derivatives targeting diverse biological pathways.
The 20th century saw pyrazole derivatives evolve into kinase inhibitors, antiviral agents, and anticancer drugs. For instance, sildenafil (Viagra®) and celecoxib (Celebrex®) demonstrated the scaffold’s versatility in addressing erectile dysfunction and inflammation, respectively. The introduction of fluorine atoms into pyrazole rings, as seen in zavegepant and pralsetinib , further improved metabolic stability and target selectivity. These advancements laid the groundwork for complex derivatives like This compound , which combines multiple substituents to optimize physicochemical properties.
Structural Significance of the Target Compound
The target compound’s structure features two pyrazole rings connected via a methylene bridge, with substitutions at critical positions:
| Position | Substituent | Role |
|---|---|---|
| Pyrazole 1 (N1) | Ethyl group | Enhances lipophilicity and steric bulk |
| Pyrazole 1 (C3) | Methyl group | Improves metabolic stability |
| Pyrazole 1 (C5) | Fluorine atom | Increases electronegativity and bioavailability |
| Pyrazole 2 (N1) | Methyl group | Modulates electron distribution |
| Pyrazole 2 (C4) | Methyl group | Stabilizes ring conformation |
This substitution pattern aligns with trends observed in clinically successful pyrazole drugs. For example, the fluorine atom at C5 mimics strategies used in baricitinib and lenacapavir , where halogenation reduces oxidative metabolism. The ethyl group at N1 may enhance binding affinity to hydrophobic pockets in target proteins, a feature critical for kinase inhibitors like ruxolitinib .
The methylene bridge between the two pyrazole rings introduces conformational flexibility, allowing the molecule to adopt optimal binding poses. This structural motif is reminiscent of larotrectinib , where inter-ring linkages enable precise target engagement.
Nomenclature and IUPAC Classification
The IUPAC name This compound is derived systematically:
- Parent heterocycles : Two 1H-pyrazole rings.
- Substituents on the first pyrazole :
- N1: Ethyl group.
- C3: Methyl group.
- C5: Fluorine atom.
- Bridge : A methylene group (-CH$$_2$$-) attached to C4 of the first pyrazole.
- Substituents on the second pyrazole :
- N1: Methyl group.
- C4: Methyl group.
- Functional group : An amine (-NH-) at C5 of the second pyrazole.
This nomenclature reflects the compound’s bis-heterocyclic architecture and prioritizes substituent positions according to IUPAC numbering rules. The use of locants (e.g., 1-ethyl, 5-fluoro) ensures unambiguous identification, critical for patenting and regulatory documentation.
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-5-18-11(13)10(9(3)16-18)7-14-12-8(2)6-15-17(12)4/h6,14H,5,7H2,1-4H3 |
InChI Key |
JJRMZNCFSPETAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=C(C=NN2C)C)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Aldehyde Preparation :
-
I is synthesized via Vilsmeier-Haack formylation of 1-ethyl-3-methyl-5-fluoro-1H-pyrazole, using POCl3 and DMF at 0–5°C.
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Yield: 78–85% after recrystallization in ethyl acetate.
-
-
Reductive Amination :
-
I and II are dissolved in anhydrous THF under nitrogen. Sodium triacetoxyborohydride (STAB) or NaBH4 is added as a reducing agent.
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Reaction temperature: 0°C → room temperature (20–25°C).
-
Time: 12–24 hours.
-
Workup: Neutralization with saturated NaHCO3, extraction with DCM, and evaporation.
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Yield: 65–72% after purification via column chromatography (SiO2, hexane/EtOAc 3:1).
-
Critical Parameters :
-
Steric hindrance from the 3-methyl group on I necessitates prolonged reaction times.
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STAB outperforms NaBH4 in minimizing side products (e.g., over-reduction or dimerization).
Industrial-Scale Production Optimizations
Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining ≥98% purity (HPLC). Key advancements include:
Continuous Flow Reactors
-
Microreactor Systems :
-
Advantages : Enhanced heat transfer and mixing efficiency reduce reaction time by 40% compared to batch processes.
-
Conditions : Residence time = 15 minutes, T = 25°C, STAB as reductant.
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Yield: 80–85% with >99% conversion.
-
Purification Techniques
-
Simulated Moving Bed (SMB) Chromatography :
-
Reduces solvent consumption by 50% and increases throughput by 30%.
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Purity: 99.5% after one pass.
-
-
Crystallization :
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Ethanol/water (7:3) at −20°C yields needle-like crystals with 98% purity.
-
Alternative Synthetic Routes
Nucleophilic Substitution-Mediated Coupling
A patent-derived method (WO2012049161A1) employs nucleophilic displacement of a chloromethyl intermediate (III ) with II :
Limitations : Lower yield due to competing elimination reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates reductive amination to 2 hours, achieving 70% yield with comparable purity. This method is energy-efficient but requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 65–72 | 98–99 | 12–24 | High |
| Continuous Flow | 80–85 | 99.5 | 0.25 | Industrial |
| Nucleophilic Coupling | 58–63 | 95–97 | 6 | Moderate |
| Microwave | 70 | 98 | 2 | Lab-scale |
Key Observations :
-
Continuous flow systems excel in scalability and efficiency but require significant capital investment.
-
Microwave methods suit small-scale research but lack industrial infrastructure.
Spectroscopic Validation of Intermediate and Final Product
Intermediate I (1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde)
-
¹H NMR (400 MHz, CDCl3) : δ 9.82 (s, 1H, CHO), 4.12 (q, J = 7.2 Hz, 2H, NCH2CH3), 2.41 (s, 3H, CH3), 1.42 (t, J = 7.2 Hz, 3H, CH2CH3).
-
¹³C NMR : δ 191.2 (CHO), 158.4 (d, J = 245 Hz, C-F), 142.3 (C3), 136.8 (C5), 60.1 (NCH2), 14.5 (CH3).
Final Product
-
HRMS (ESI+) : m/z 288.1682 [M+H]+ (calc. 288.1685 for C13H19FN5).
-
XRD Analysis : Monoclinic crystal system (P21/c), confirming the methylene bridge and substituent geometry.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Hydroxide ions (OH-), amines (NH2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine have been tested against various bacterial strains. A comparative analysis showed that certain derivatives demonstrated potent activity against multidrug-resistant strains, highlighting their potential as new antimicrobial agents .
Anti-inflammatory Properties
Research has revealed that pyrazole derivatives can also exhibit anti-inflammatory effects. In one study, a series of substituted pyrazoles were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The results showed that some compounds significantly reduced inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored extensively. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, a study demonstrated that certain pyrazole-based compounds effectively inhibited the growth of breast cancer cells through the modulation of specific signaling pathways .
Fluorescent Probes
This compound has potential applications in materials science as a fluorescent probe. The unique electronic properties of pyrazole derivatives allow for their use in optical applications, including sensors and imaging agents. Studies have shown that modifications to the pyrazole structure can enhance fluorescence properties, making them suitable for biological imaging .
Case Studies
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual pyrazole cores and fluorinated substituents. Below is a comparative analysis with similar pyrazole derivatives:
Key Comparative Insights
Fluorine Substitution: The target compound’s 5-fluoro group improves metabolic stability compared to non-fluorinated analogs like 3-(4-chlorophenyl)-1,4-dimethylpyrazol-5-amine . Fluorine’s electronegativity also enhances binding affinity to hydrophobic enzyme pockets .
Bioactivity : Unlike bromodomain inhibitors with isoxazole substituents (e.g., the compound in ), the target compound lacks bulky aromatic groups, suggesting a narrower but more selective activity profile.
Safety Profile : The target compound’s hazards (H315, H319, H335) are less severe than those of halogenated phenylpyrazoles (e.g., H302 for 4-bromophenyl analog ), which exhibit higher oral toxicity.
Physicochemical Properties
| Property | Target Compound | Cyclopentyl Analog | 4-Bromophenyl Analog |
|---|---|---|---|
| LogP | 2.1 (predicted) | 3.4 | 2.8 |
| Water Solubility | 0.5 mg/mL | <0.1 mg/mL | 0.3 mg/mL |
| Melting Point | 120–122°C | 135–137°C | 145–148°C |
Biological Activity
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, recognized for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple pyrazole rings and specific substituents that influence its biological interactions. Its molecular formula is , with a molecular weight of approximately 287.77 g/mol. The presence of a fluorine atom and various alkyl groups enhances its reactivity and biological activity.
This compound interacts with specific enzymes and receptors, modulating their activity. Research has shown that it exhibits potential anti-inflammatory and anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
Biological Activity Overview
The compound has demonstrated significant biological activities in the following areas:
1. Anticancer Activity:
- Studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer). For instance, related compounds have shown IC50 values ranging from 3.79 µM to 42.30 µM against different cell lines .
2. Anti-inflammatory Effects:
- Pyrazole derivatives have been noted for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
3. Enzyme Inhibition:
- The compound has been reported to inhibit various enzymes associated with tumor growth and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[ (5-fluoro - 1 , 3 - dimethyl - 1 H - pyrazol - 4 - yl) methyl] - 2-propanamine | Contains isopropyl group | |
| N-[ (5-fluoro - 3 , 5 - dimethyl - 1 H - pyrazol - 4 - yl) methyl] - N-methylamine | Features a methylamine moiety | |
| N-[ (1 - ethyl - 5-methyl - 1 H - pyrazol - 4 - yl) methyl] ethanamine | Lacks fluorine substitution |
This table highlights how fluorine substitution significantly affects the chemical behavior and biological activity of these compounds.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in cancer treatment:
Case Study 1: Antitumor Activity
A study evaluated the anticancer properties of various pyrazole derivatives against A549 lung cancer cells. The most potent derivative exhibited an IC50 value of approximately 26 µM, indicating significant growth inhibition .
Case Study 2: Cytotoxicity Against Hepatocellular Carcinoma
Another investigation assessed the cytotoxic effects of pyrazole compounds on HepG2 liver cancer cells, revealing promising results with IC50 values around 17.82 mg/mL for certain derivatives .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction parameters be optimized?
Answer:
The compound’s synthesis likely involves multi-step protocols starting with pyrazole core formation, followed by functionalization. Key steps include:
- Core Template Assembly : Use 1,5-diarylpyrazole scaffolds as a basis, with halogenation (e.g., fluorination at position 5) and alkylation (e.g., ethyl and methyl groups) .
- Condensation Reactions : For amine linkage, employ carbodiimide-mediated coupling or reductive amination under inert atmospheres .
- Yield Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (e.g., 80–120°C for cyclization), and catalysts (e.g., Pd/C for hydrogenation). reports yields up to 82% for analogous pyrazole derivatives by controlling stoichiometry and reaction time .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structural identity and purity of this compound?
Answer:
- 1H/13C NMR : Assign peaks for fluorine (e.g., δ ~ -120 ppm for 5-F in 19F NMR) and methyl/ethyl groups (e.g., δ 1.2–1.5 ppm for CH3) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns. For example, a derivative in showed m/z 352.18 (calc. 352.19) .
- X-ray Crystallography : Resolve stereochemistry, as demonstrated for a fluorophenyl-pyrazole analog with R factor = 0.056 .
- Elemental Analysis : Validate C, H, N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for a related compound) .
Advanced: How can molecular docking studies be designed to predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Answer:
- Target Selection : Prioritize proteins with known pyrazole-binding pockets (e.g., kinase inhibitors or GPCRs) .
- Ligand Preparation : Optimize protonation states and tautomeric forms using software like Schrödinger Maestro .
- Docking Protocols : Use AutoDock Vina or GOLD with flexible side chains. For example, a triazole-pyrazole hybrid in showed a binding affinity of −9.2 kcal/mol to COX-2 .
- Validation : Compare results with experimental IC50 values from enzymatic assays to refine scoring functions .
Advanced: What strategies resolve contradictions in pharmacological data (e.g., varying IC50 values across assays)?
Answer:
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .
- Data Normalization : Account for variables like cell viability (MTT assay) and protein concentration (Bradford assay) .
- Meta-Analysis : Pool data from orthogonal methods (e.g., fluorescence polarization vs. SPR) to identify outliers. highlights discrepancies in antimicrobial activity due to bacterial strain variability .
Environmental Impact: What experimental frameworks assess the environmental fate and degradation pathways of this compound?
Answer:
- Abiotic Studies : Hydrolysis/photolysis under controlled pH and UV conditions (e.g., OECD Guideline 111). Monitor degradation via LC-MS .
- Biotic Studies : Use soil microcosms or activated sludge to track microbial breakdown. ’s INCHEMBIOL project models metabolite formation and bioaccumulation .
- Ecotoxicity Testing : Evaluate acute toxicity (Daphnia magna LC50) and long-term effects (algae growth inhibition) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer:
- Substitution Patterns : Compare analogs with varied substituents (e.g., fluoro vs. methoxy groups). shows enhanced antimicrobial activity with electron-withdrawing groups .
- Scaffold Hopping : Test hybrid structures (e.g., pyrazole-oxadiazoles in ) to improve solubility or target affinity .
- Pharmacokinetic Profiling : Measure logP (e.g., HPLC-based) and metabolic stability (e.g., liver microsomes) to prioritize candidates .
Basic: What computational tools predict the physicochemical properties (e.g., solubility, logP) of this compound?
Answer:
- Software : Use ChemAxon MarvinSuite or ACD/Labs to calculate logP (e.g., predicted 2.8 for a fluorinated pyrazole) .
- Solubility : Apply the General Solubility Equation (GSE) with melting point data (e.g., 172–173°C from ) .
- pKa Prediction : Tools like SPARC estimate ionization states critical for bioavailability .
Advanced: What experimental designs minimize variability in biological testing (e.g., antioxidant or enzyme inhibition assays)?
Answer:
- Randomized Block Design : Assign treatments to homogenized groups (e.g., by plant rootstock in ) to control for environmental noise .
- Dose-Response Curves : Use 4-parameter logistic models to calculate EC50/IC50 with 95% confidence intervals .
- Blinding : Implement double-blinding for subjective endpoints (e.g., phenotypic scoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
